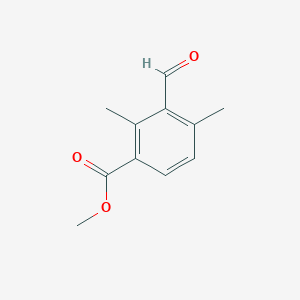

Methyl 3-formyl-2,4-dimethylbenzoate

Description

Methyl 3-formyl-2,4-dimethylbenzoate (systematic name: methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate, based on evidence) is a benzoic acid derivative characterized by a formyl group at position 3, hydroxyl groups at positions 2 and 4, and a methyl group at position 6 of the aromatic ring. This compound has been isolated from lichen species such as Parmotrema melanothrix and Stereocaulon alpinum .

Properties

IUPAC Name |

methyl 3-formyl-2,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)8(2)10(7)6-12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFJOKUOIUWZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of 2,4-dimethylbenzoic acid, followed by esterification. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where 2,4-dimethylbenzoic acid reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-2,4-dimethylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield methyl 3-formyl-2,4-dimethylbenzoate .

Industrial Production Methods

In industrial settings, the production of methyl 3-formyl-2,4-dimethylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2,4-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 3-carboxy-2,4-dimethylbenzoic acid.

Reduction: 3-hydroxymethyl-2,4-dimethylbenzoate.

Substitution: 3-formyl-2,4-dimethyl-5-nitrobenzoate or 3-formyl-2,4-dimethyl-5-bromobenzoate

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-formyl-2,4-dimethylbenzoate serves as an intermediate in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:

- Synthesis of Anticancer Agents : This compound is utilized in the production of poly(ADP-ribose) polymerase inhibitors, which are promising agents in cancer therapy, particularly for tumors with BRCA mutations .

- Antidiabetic Compounds : It is involved in the synthesis of derivatives that exhibit anti-diabetic properties, showcasing its potential in treating metabolic disorders .

- Biological Activity : Research indicates that derivatives of methyl 3-formyl-2,4-dimethylbenzoate possess anti-inflammatory and antibacterial activities, making them candidates for further pharmacological development .

Synthetic Organic Chemistry

In synthetic organic chemistry, methyl 3-formyl-2,4-dimethylbenzoate is valued for its versatility:

- Building Block for Complex Molecules : This compound acts as a building block for synthesizing more complex organic molecules through various reactions, including condensation and cyclization processes .

- Reagent in Organic Synthesis : It is employed as a reagent in the synthesis of other functionalized compounds, expanding the toolkit available to chemists for creating novel materials.

Case Study 1: Synthesis of PARP Inhibitors

A study demonstrated the use of methyl 3-formyl-2,4-dimethylbenzoate in synthesizing Niraparib, a potent PARP inhibitor. The process involved several steps where this compound served as a crucial intermediate, highlighting its role in developing targeted cancer therapies .

Case Study 2: Antidiabetic Derivatives

Research focused on synthesizing N-methyl-sulfonylhydrazone derivatives from methyl 3-formyl-2,4-dimethylbenzoate showed promising results in terms of plasma stability and anti-diabetic activity. These findings suggest a viable pathway for developing new treatments for diabetes .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of methyl 3-formyl-2,4-dimethylbenzoate depends on its specific application. In biochemical assays, the formyl group can interact with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This interaction can be used to study enzyme kinetics and protein-ligand interactions. In medicinal chemistry, the compound’s formyl group can undergo various transformations, enabling the synthesis of bioactive molecules that target specific pathways and receptors .

Comparison with Similar Compounds

Key Structural and Spectral Data:

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares methyl 3-formyl-2,4-dimethylbenzoate with key analogues isolated from lichens or synthesized chemically:

Key Research Findings:

Cytotoxicity: Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate showed moderate cytotoxicity (IC₅₀: 25–50 µM) in MTT assays, comparable to atranorin but less potent than synthetic pyrethroids . Methyl 2,4-dihydroxy-3,6-dimethylbenzoate exhibited lower cytotoxicity, likely due to the absence of the formyl group, which may enhance reactive interactions .

Antiviral Potential: Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate demonstrated strong ACE2 binding (ΔG: -7.0 kcal/mol), outperforming ethyl derivatives (ΔG: -6.2 kcal/mol), suggesting its role in blocking viral entry .

Drug-Likeness: SwissADME analysis revealed that methyl 3-formyl derivatives meet Lipinski’s rule of five (molecular weight <500, hydrogen bond donors <5), whereas ethyl analogs show reduced bioavailability due to higher logP values . Atranorin, despite its larger size, retains drug-like properties, highlighting the importance of structural flexibility .

Biological Activity

Methyl 3-formyl-2,4-dimethylbenzoate is a compound of interest due to its diverse biological activities. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

Methyl 3-formyl-2,4-dimethylbenzoate is an aromatic ester characterized by the presence of a formyl group and two methyl substituents on the benzene ring. Its molecular formula is , with a molecular weight of approximately 192.21 g/mol. The structure can be represented as follows:

1. Antioxidant Activity

Research has shown that methyl 3-formyl-2,4-dimethylbenzoate exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

- DPPH Radical Scavenging : A study indicated that the compound effectively scavenges DPPH radicals, demonstrating its potential as an antioxidant agent. The presence of hydroxyl groups on the aromatic ring enhances this activity, as compounds with multiple hydroxyl groups tend to exhibit stronger antioxidant effects .

2. Antifungal and Antibacterial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens.

- Antifungal Activity : In vitro studies have reported that methyl 3-formyl-2,4-dimethylbenzoate shows antifungal activity against specific strains, with effective concentrations (ED50) comparable to established antifungal agents .

- Antibacterial Activity : Similar investigations reveal its potential antibacterial effects, making it a candidate for further development in antimicrobial therapies.

3. Cytotoxicity

Cytotoxicity assays have demonstrated that methyl 3-formyl-2,4-dimethylbenzoate possesses significant cytotoxic effects against cancer cell lines.

- IC50 Values : In studies involving human colorectal carcinoma (HCT116) cells, the compound exhibited an IC50 value indicating potent cytotoxicity . This suggests its potential use in cancer treatment protocols.

Case Study 1: Antioxidant Efficacy

In a comparative analysis of various derivatives of benzoates, methyl 3-formyl-2,4-dimethylbenzoate was found to have superior antioxidant activity compared to other tested compounds. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Methyl 3-formyl-2,4-dimethylbenzoate | 85 | 12 |

| Control (Ascorbic Acid) | 95 | 8 |

Case Study 2: Antifungal Activity Assessment

A series of tests were conducted to evaluate the antifungal efficacy of methyl 3-formyl-2,4-dimethylbenzoate against common fungal pathogens. The results indicated that it significantly inhibited fungal growth at concentrations lower than those required for traditional antifungal drugs.

| Pathogen | ED50 (µg/mL) |

|---|---|

| Rhizoctonia solani | 23.09 |

| Penicillium debaryanum | 16.07 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.